Triphenylene-2,3,6,7,10,11-hexathiol

描述

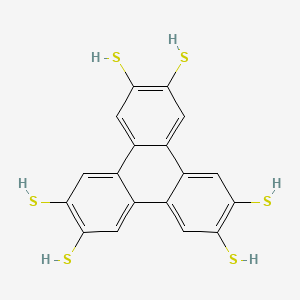

Triphenylene-2,3,6,7,10,11-hexathiol (THT) is a polycyclic aromatic compound with six thiol (-SH) groups symmetrically substituted at the 2,3,6,7,10,11 positions of the triphenylene core. Its molecular formula is C₁₈H₁₂S₆, with a molecular weight of 504.816 g/mol (monoisotopic mass: 504.020227) . The structure features a planar aromatic backbone with sulfur atoms positioned to facilitate coordination with transition metals, making it a critical ligand for constructing two-dimensional (2D) metal-organic frameworks (MOFs) and coordination polymers . THT-based MOFs are notable for their hexagonal honeycomb lattices, which exhibit high electrical conductivity and catalytic activity in energy storage and conversion systems, such as lithium-sulfur (Li-S) batteries and electrocatalysis .

属性

IUPAC Name |

triphenylene-2,3,6,7,10,11-hexathiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12S6/c19-13-1-7-8(2-14(13)20)10-4-17(23)18(24)6-12(10)11-5-16(22)15(21)3-9(7)11/h1-6,19-24H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBSGIZZPDDQYBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=CC(=C1S)S)S)S)S)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12S6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

One common method is the electroorganic synthesis, where catechol ketals undergo anodic treatment followed by acidic hydrolysis . This method is preferred due to its simplicity and the high purity of the resulting product. The electrolysis is conducted in propylene carbonate, avoiding the use of toxic and expensive solvents like acetonitrile .

Industrial Production Methods

While specific industrial production methods for triphenylene-2,3,6,7,10,11-hexathiol are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using scalable electrochemical methods, and ensuring the safe handling of thiol-containing compounds.

化学反应分析

Types of Reactions

Triphenylene-2,3,6,7,10,11-hexathiol undergoes various chemical reactions, including:

Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.

Substitution: The thiol groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Coordination: The thiol groups can coordinate with metal ions to form metal-organic frameworks (MOFs) or covalent organic frameworks (COFs).

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, and metal salts for coordination reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, and various metal complexes. These products have unique properties that make them useful in different applications.

科学研究应用

Materials Science

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Triphenylene-2,3,6,7,10,11-hexathiol serves as a crucial building block in the synthesis of MOFs and COFs. These frameworks are notable for their high surface area and tunable porosity, making them suitable for applications in catalysis , gas storage , and separation technologies . The thiol groups facilitate coordination with metal ions, leading to the formation of stable structures with unique electronic properties .

Table 1: Comparison of MOFs and COFs Synthesized with this compound

| Property | MOFs | COFs |

|---|---|---|

| Composition | Metal ions + organic linkers | Organic linkers only |

| Stability | High | Moderate to high |

| Applications | Gas storage, catalysis | Drug delivery, sensing |

| Synthesis Method | Coordination chemistry | Covalent bonding |

Bioinorganic Chemistry

Metal-Protein Interactions

The ability of this compound to form stable metal complexes makes it valuable in bioinorganic chemistry. Researchers utilize this compound to study interactions between metals and proteins. Its thiol groups can bind to metal ions such as Fe, Co, Ni, and Pd, which are crucial for various biological processes .

Medicinal Chemistry

Drug Delivery Systems

Ongoing research is investigating the potential of triphenylene derivatives in drug delivery systems. The unique electronic properties of this compound enable it to encapsulate therapeutic agents effectively. Its ability to form stable complexes with metals may also enhance the bioavailability of certain drugs .

Organic Electronics

Organic Light-Emitting Diodes (OLEDs) and Photovoltaics

The compound's distinct electronic properties make it suitable for developing organic electronic devices such as OLEDs and organic photovoltaics (OPVs). Its high charge mobility and photostability contribute to improved performance in these applications .

Chemical Synthesis

Reactivity and Functionalization

this compound exhibits diverse reactivity due to its thiol groups. It can undergo oxidation reactions to form disulfides or sulfonic acids and participate in nucleophilic substitution reactions. This versatility allows it to serve as a precursor for synthesizing other complex organic compounds .

Case Studies

- Synthesis of Metal Complexes : A study demonstrated the synthesis of various metal complexes using this compound as a ligand. The resulting complexes exhibited enhanced catalytic activity in organic transformations.

- Development of COFs : Researchers successfully synthesized a new class of COFs using this compound as a building block. These frameworks showed promise in gas adsorption studies.

作用机制

The mechanism by which triphenylene-2,3,6,7,10,11-hexathiol exerts its effects is largely dependent on its ability to interact with metal ions and other molecules. The thiol groups can form strong bonds with metal ions, leading to the formation of stable complexes. These complexes can then participate in various catalytic and electronic processes, depending on the specific application .

相似化合物的比较

Key Differences :

- Electronic Effects: Thiol (-SH) and selenol (-SeH) groups provide stronger σ-donation to metals than hydroxyl (-OH) or amino (-NH₂) groups, enhancing redox activity .

- Coordination Geometry : THT and TPHS form more rigid frameworks due to the smaller size of sulfur/selenium compared to oxygen or nitrogen .

Critical Findings :

- In Li-S batteries, THT-based MOFs (e.g., Cu₃(THT)₂) exhibit higher anchoring efficiency for lithium polysulfides than HHTP analogs but suffer from slower Li₂S decomposition kinetics .

- HITP-MOFs outperform THT in conductivity due to the synergistic effects of N-Metal coordination and π-conjugation .

Electronic and Catalytic Performance

Substituents significantly influence electronic properties:

| Property | THT | HHTP | HITP | TPHS |

|---|---|---|---|---|

| Bandgap (eV) | 1.8–2.2 | 2.5–3.0 | 1.5–1.8 | 1.2–1.5 (predicted) |

| Redox Activity | High | Moderate | Very High | High |

| Catalytic Li-S Efficiency | 78% (Cu₃(THT)₂) | 65% (Co₃(HHTP)₂) | 92% (Ni₃(HITP)₂) | Not tested |

生物活性

Triphenylene-2,3,6,7,10,11-hexathiol (THT), a sulfur-containing derivative of triphenylene, exhibits a range of biological activities due to its unique chemical structure characterized by six thiol groups. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₈H₁₂S₆ and is notable for its hexathiol configuration. The presence of thiol groups allows for versatile interactions with metal ions and other biological molecules, making it a valuable compound in various scientific fields.

Target Interactions

THT interacts with various metal ions such as Fe, Co, Ni, Ru, Rh, Pd, Os, Ir, and Pt. These interactions lead to the formation of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), which possess unique electronic and catalytic properties . The compound's thiol groups can undergo oxidation to form disulfides or sulfonic acids and participate in nucleophilic substitution reactions.

Biochemical Pathways

Research indicates that THT can be synthesized through electroorganic methods. Its interaction with metal ions not only alters the properties of the metals but also facilitates the formation of nanosheets with enhanced electronic characteristics.

Cytotoxicity Studies

Recent studies have demonstrated that THT derivatives exhibit cytotoxic effects on various human cancer cell lines. For instance, 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP), a related compound to THT, showed significant cytotoxicity against glioma and lung cancer cells. The mechanisms involved include induction of DNA fragmentation and apoptosis as assessed by Annexin V/PI staining .

Drug Delivery Systems

THT's ability to form stable complexes with metals suggests potential applications in drug delivery systems. Its structure allows for targeted delivery of therapeutic agents through metal coordination chemistry .

Case Studies

- Cytotoxic Effects : HHTP was evaluated for its cytotoxicity against five human cancer cell lines. Results indicated a decrease in cell viability correlated with increased DNA fragmentation and apoptosis markers .

- Metal Complex Formation : THT has been utilized to synthesize metal complexes that display high electrical conductivity. For example, reactions involving THT with nickel ions produced conductive materials suitable for electronic applications .

Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for Triphenylene-2,3,6,7,10,11-hexathiol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via boron tribromide-mediated deprotection of methoxy precursors in dichloromethane at 20°C, achieving near-quantitative yields . Alternatively, electrochemical trimerization of catechol ketals in propylene carbonate (PC) followed by acidic hydrolysis provides a scalable and environmentally benign route. The low solubility of intermediates in PC prevents over-oxidation, ensuring high purity (~95%) .

Q. How can structural characterization of this compound be optimized?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) in DMSO-d6 resolves aromatic proton environments and confirms substitution patterns . ChemSpider’s computational tools (ACD/Labs Percepta) predict physicochemical properties like logP and solubility, aiding in experimental design . X-ray crystallography is recommended for definitive confirmation of planar triphenylene cores in derivatives .

Q. What are the critical storage and handling protocols for this compound?

- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at room temperature to prevent oxidation of thiol groups. Use gloves and eye protection due to irritant properties (H315, H319 hazard codes) . For long-term stability, avoid exposure to moisture and light, as thiols are prone to dimerization .

Advanced Research Questions

Q. How does electrochemical synthesis compare to traditional chemical methods in producing high-purity Triphenylene-hexathiol derivatives?

- Methodological Answer : Electrochemical synthesis in PC eliminates toxic solvents (e.g., acetonitrile) and enables direct precipitation of intermediates, reducing purification steps. Cyclic voltammetry confirms oxidation potentials (~1.2 V vs. Ag/AgCl) and monitors side reactions. Yields exceed 80% with tetrabutylammonium salts (e.g., TBABF₄) as supporting electrolytes . In contrast, BBr₃-mediated demethylation requires rigorous exclusion of moisture but achieves 100% yield in controlled conditions .

Q. What strategies enhance the integration of Triphenylene-hexathiol into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs)?

- Methodological Answer : The hexathiolate form (tht) acts as a polydentate ligand for transition metals (e.g., Ni²⁺, Cu²⁺) in MOFs. Solvothermal synthesis at 80–120°C in DMF/water mixtures facilitates coordination-driven assembly . For COFs, nucleophilic substitution with fluorinated monomers (e.g., tetrafluoroterephthalonitrile) forms 1,4-dioxin linkages, confirmed by PXRD and BET surface area analysis .

Q. How do substituents (e.g., alkyl, alkoxy, thioether) modulate the mesomorphic and electronic properties of Triphenylene-hexathiol derivatives?

- Methodological Answer : Alkoxy chains (e.g., hexyloxy, butenyloxy) induce columnar liquid crystalline phases via π-π stacking, verified by differential scanning calorimetry (DSC) and polarized optical microscopy. Acceptor groups (e.g., nitro, iodo) reduce mesophase stability but enhance charge transport in thin-film devices . Computational modeling (DFT) predicts HOMO-LUMO gaps (~3.2 eV) for optoelectronic applications .

Q. What analytical techniques resolve contradictions in reported solubility and stability data for Triphenylene-hexathiol derivatives?

- Methodological Answer : Discrepancies in solubility (e.g., dichloromethane vs. methanol) arise from varying crystallinity and substituent polarity. Thermogravimetric analysis (TGA) under nitrogen identifies decomposition thresholds (>300°C) . High-resolution mass spectrometry (HRMS) and HPLC-MS differentiate between monomeric and oligomeric impurities in commercial samples .

Q. Can Triphenylene-hexathiol serve as a precursor for supramolecular catalysts or host-guest systems?

- Methodological Answer : Hexacarboxylic acid derivatives form positively charged cages via coordination with Pd(II), enabling encapsulation of aromatic guests (e.g., coronene). ¹H NMR titration experiments (500 MHz) quantify binding constants (Kₐ ~10⁴ M⁻¹) in DMSO . Thiol-functionalized derivatives exhibit redox-switchable host-guest behavior in electrochemical cells .

Methodological Notes

- Synthesis Optimization : Prioritize electrochemical routes for scalability and reduced environmental impact .

- Characterization Pitfalls : Use deuterated solvents (DMSO-d6) to avoid peak broadening in NMR due to hydrogen bonding .

- Safety Protocols : Adhere to S36/37/39 safety codes (gloves, goggles) to mitigate dermal and ocular exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。